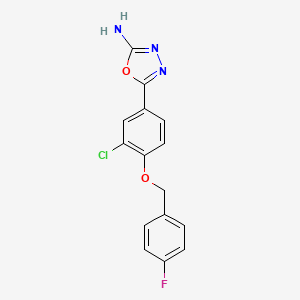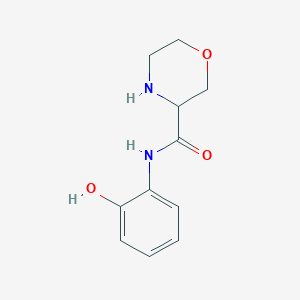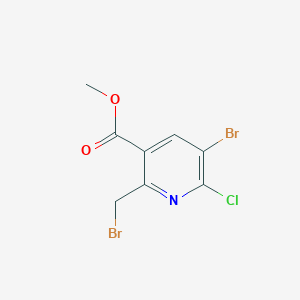![molecular formula C17H11FN4O3S B11792147 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B11792147.png)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining imidazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and the use of an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the fluorine or nitro positions.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)imidazo[2,1-B][1,3,4]thiadiazole
- 6-(4-Methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole
- 2-(4-Fluoro-3-nitrophenyl)-6-phenylimidazo[2,1-B][1,3,4]thiadiazole
Uniqueness
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C17H11FN4O3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN4O3S/c1-25-12-5-2-10(3-6-12)14-9-21-17(19-14)26-16(20-21)11-4-7-13(18)15(8-11)22(23)24/h2-9H,1H3 |
Clave InChI |
KCHFVGUYOMOJNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)
![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)




![4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792138.png)

